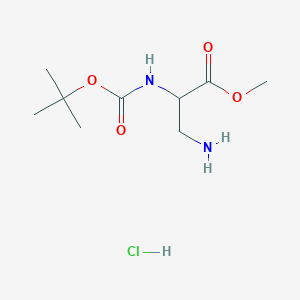
16-methylheptadecanoic acid;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-methylheptadecanoic acid;propane-1,2,3-triol, also known as glyceryl isostearate, is an ester formed from isooctadecanoic acid and propane-1,2,3-triol. This compound is commonly used in various industrial and cosmetic applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-methylheptadecanoic acid;propane-1,2,3-triol typically involves the esterification of isooctadecanoic acid with propane-1,2,3-triol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. These processes often employ high temperatures and vacuum conditions to drive the reaction to completion and remove water formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
16-methylheptadecanoic acid;propane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Isooctadecanoic acid and propane-1,2,3-triol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Scientific Research Applications
16-methylheptadecanoic acid;propane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various formulations.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in cosmetics and personal care products for its moisturizing and emulsifying properties.
Mechanism of Action
The mechanism of action of 16-methylheptadecanoic acid;propane-1,2,3-triol involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration and moisturization .
Comparison with Similar Compounds
Similar Compounds
Glyceryl stearate: Another ester of glycerol and stearic acid, commonly used in cosmetics.
Glyceryl oleate: An ester of glycerol and oleic acid, used as an emulsifier and surfactant.
Uniqueness
16-methylheptadecanoic acid;propane-1,2,3-triol is unique due to its branched-chain structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can enhance its stability and functionality in various applications .
Properties
CAS No. |
63705-03-3 |
|---|---|
Molecular Formula |
C39H80O7 |
Molecular Weight |
661.0 g/mol |
IUPAC Name |
16-methylheptadecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/2C18H36O2.C3H8O3/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;4-1-3(6)2-5/h2*17H,3-16H2,1-2H3,(H,19,20);3-6H,1-2H2 |
InChI Key |
DNACJYZYGAJDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |
Related CAS |
63705-03-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13393443.png)


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13393474.png)
![1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13393476.png)

![[5-(hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate](/img/structure/B13393489.png)
![(1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate](/img/structure/B13393493.png)
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol](/img/structure/B13393494.png)

![(2R)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B13393510.png)



